molecular formula C7H11N3O B1283533 1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone CAS No. 134926-95-7

1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone

Cat. No. B1283533
M. Wt: 153.18 g/mol
InChI Key: WQBUQCVXDZQIOV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The 1,2,3-triazole ring is planar and aromatic. It has two resonance structures, which contribute to its stability. The presence of three nitrogen atoms in the ring allows for various substitutions and functionalizations, making 1,2,3-triazoles versatile scaffolds in organic synthesis2.


Chemical Reactions of 1,2,3-Triazoles


1,2,3-Triazoles can participate in various chemical reactions due to the presence of multiple nitrogen atoms. They can act as ligands in coordination chemistry, form complexes with metals, and undergo N-alkylation and N-arylation reactions1.


Scientific Research Applications

  • Synthesis and Characterization :

    • 1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone and related compounds are synthesized using various chemical methods, including click chemistry, and characterized using techniques like IR, NMR, and MS studies. These compounds are explored for their thermal stability and structural confirmation through XRD analysis (Govindhan et al., 2017).
  • Antimicrobial Activity :

    • Some derivatives of 1,2,3-triazoles, including similar structures, have been studied for their antimicrobial properties. These compounds show potential as antimicrobial agents against various bacterial and fungal organisms, indicating their importance in medicinal chemistry (Holla et al., 2005).
  • Corrosion Inhibition :

    • Derivatives of 1,2,3-triazoles, such as 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, have been investigated as corrosion inhibitors. These compounds show high efficiency in protecting metals like mild steel in corrosive environments, with their inhibitive properties enhanced by certain molecular structures (Jawad et al., 2020).
  • Drug Discovery and Synthesis :

    • These compounds are often used as intermediates or building blocks in the synthesis of more complex molecules. They have applications in drug discovery, particularly due to their varied biological activities and potential for modification into diverse chemical structures (Pokhodylo et al., 2021).
  • Novel Compounds Synthesis :

    • Research also includes the synthesis of novel compounds using 1,2,3-triazole derivatives, exploring their potential applications in various fields including medicinal chemistry and material science (Kumar et al., 2019).
  • Virtual Screening for Antiviral Activity :

    • Recently, 1,2,3-triazole derivatives have been studied for their potential antiviral activity, particularly against COVID-19. These studies involve virtual screening approaches to identify compounds that can inhibit key proteins involved in the virus's life cycle (Rashdan et al., 2021).

Safety And Hazards

Like with any chemical compound, the safety and hazards of 1,2,3-triazole derivatives would depend on the specific compound. Some may be relatively safe, while others may be toxic or hazardous. It’s important to refer to the Material Safety Data Sheet (MSDS) of the specific compound for safety information.


Future Directions

1,2,3-Triazoles continue to be a focus of research due to their stability, versatility, and wide range of biological activities. Future research may explore new synthetic methods, novel 1,2,3-triazole derivatives, and new applications in medicinal chemistry and other fields1.


Please note that this information is general and may not apply to “1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone” specifically. For detailed information about this specific compound, further research is needed.


properties

IUPAC Name

1-(1-propan-2-yltriazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5(2)10-4-7(6(3)11)8-9-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBUQCVXDZQIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301211108
Record name Ethanone, 1-[1-(1-methylethyl)-1H-1,2,3-triazol-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Isopropyl-1H-1,2,3-triazol-4-yl)ethanone

CAS RN

134926-95-7
Record name Ethanone, 1-[1-(1-methylethyl)-1H-1,2,3-triazol-4-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134926-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[1-(1-methylethyl)-1H-1,2,3-triazol-4-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301211108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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